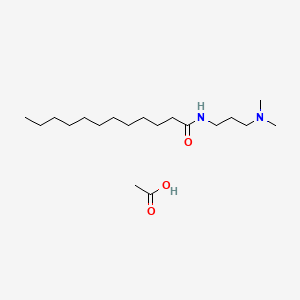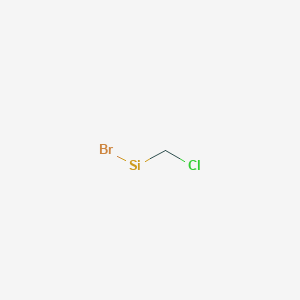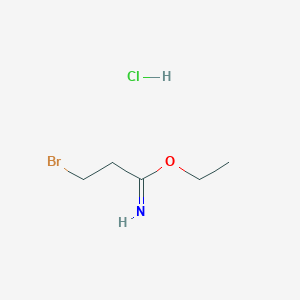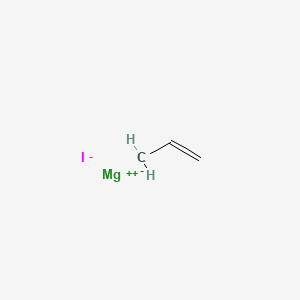
Magnesium, iodo-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, iodo-2-propenyl- is an organometallic compound that features a magnesium atom bonded to an iodo-2-propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium, iodo-2-propenyl- can be synthesized through several methods. One common approach involves the reaction of an allylic halide with magnesium in the presence of a suitable solvent. For example, the reaction of 3-iodopropene with magnesium in an ether solvent can yield magnesium, iodo-2-propenyl- through a Grignard reaction . The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of magnesium, iodo-2-propenyl- often utilizes continuous flow setups to enhance the efficiency and scalability of the process. The use of turbo-Grignard reagents, such as iPrMgCl·LiCl, can facilitate the preparation of this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, iodo-2-propenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodo group is replaced by other nucleophiles.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with magnesium, iodo-2-propenyl- include halides, organolithium compounds, and various electrophiles. Typical reaction conditions involve the use of inert atmospheres, low temperatures, and solvents like ethers or hydrocarbons .
Major Products Formed
The major products formed from reactions involving magnesium, iodo-2-propenyl- depend on the specific reaction conditions and reagents used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with alkyl halides can produce new organometallic compounds .
Applications De Recherche Scientifique
Magnesium, iodo-2-propenyl- has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of magnesium, iodo-2-propenyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The magnesium atom can coordinate with other molecules, facilitating the formation of new bonds. This coordination can activate the iodo-2-propenyl group, making it more reactive towards other reagents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl Iodide (3-Iodopropene): Similar in structure but lacks the magnesium atom.
Allyl Bromide and Allyl Chloride: These compounds are also used in organic synthesis but have different reactivity profiles compared to magnesium, iodo-2-propenyl-.
Uniqueness
Magnesium, iodo-2-propenyl- is unique due to the presence of the magnesium atom, which imparts distinct reactivity and coordination properties. This makes it a valuable reagent in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
18854-63-2 |
|---|---|
Formule moléculaire |
C3H5IMg |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
magnesium;prop-1-ene;iodide |
InChI |
InChI=1S/C3H5.HI.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 |
Clé InChI |
GRFZLHMBAJDCQF-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C=C.[Mg+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


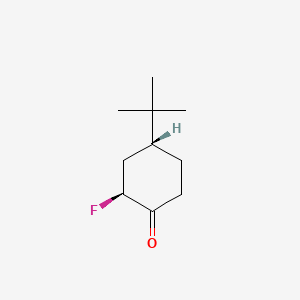
![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)
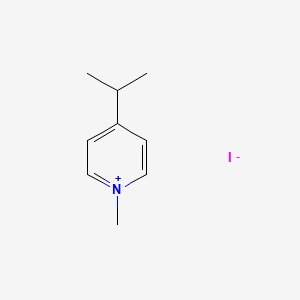

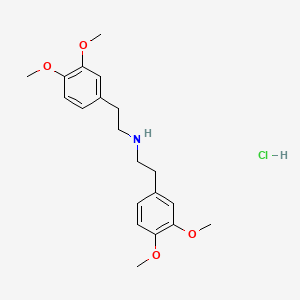
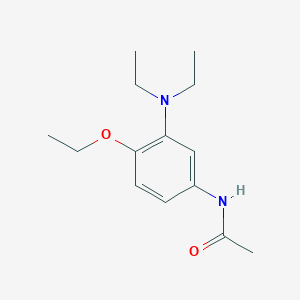
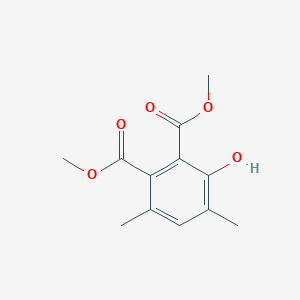
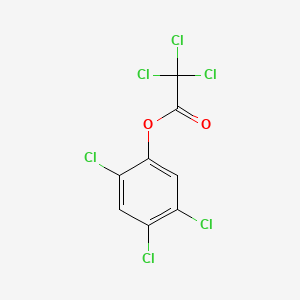
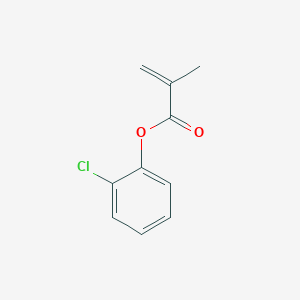
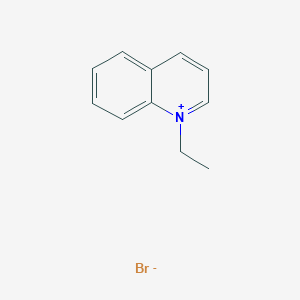
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)
